Cas no 2137477-05-3 (3-(2,4-dimethyl-1H-imidazol-1-yl)-2-(propylamino)propanamide)
3-(2,4-dimethyl-1H-imidazol-1-yl)-2-(propylamino)propanamide Chemical and Physical Properties
Names and Identifiers
-
- 3-(2,4-dimethyl-1H-imidazol-1-yl)-2-(propylamino)propanamide
- EN300-1140610
- 2137477-05-3
-
- Inchi: 1S/C11H20N4O/c1-4-5-13-10(11(12)16)7-15-6-8(2)14-9(15)3/h6,10,13H,4-5,7H2,1-3H3,(H2,12,16)
- InChI Key: QRIVUTYKLIIJKP-UHFFFAOYSA-N
- SMILES: O=C(C(CN1C=C(C)N=C1C)NCCC)N
Computed Properties
- Exact Mass: 224.16371127g/mol
- Monoisotopic Mass: 224.16371127g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 6
- Complexity: 234
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 72.9Ų
3-(2,4-dimethyl-1H-imidazol-1-yl)-2-(propylamino)propanamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1140610-0.05g |
3-(2,4-dimethyl-1H-imidazol-1-yl)-2-(propylamino)propanamide |
2137477-05-3 | 95% | 0.05g |
$948.0 | 2023-10-26 | |
| Enamine | EN300-1140610-0.1g |
3-(2,4-dimethyl-1H-imidazol-1-yl)-2-(propylamino)propanamide |
2137477-05-3 | 95% | 0.1g |
$993.0 | 2023-10-26 | |
| Enamine | EN300-1140610-0.25g |
3-(2,4-dimethyl-1H-imidazol-1-yl)-2-(propylamino)propanamide |
2137477-05-3 | 95% | 0.25g |
$1038.0 | 2023-10-26 | |
| Enamine | EN300-1140610-0.5g |
3-(2,4-dimethyl-1H-imidazol-1-yl)-2-(propylamino)propanamide |
2137477-05-3 | 95% | 0.5g |
$1084.0 | 2023-10-26 | |
| Enamine | EN300-1140610-1.0g |
3-(2,4-dimethyl-1H-imidazol-1-yl)-2-(propylamino)propanamide |
2137477-05-3 | 1g |
$1343.0 | 2023-06-09 | ||
| Enamine | EN300-1140610-2.5g |
3-(2,4-dimethyl-1H-imidazol-1-yl)-2-(propylamino)propanamide |
2137477-05-3 | 95% | 2.5g |
$2211.0 | 2023-10-26 | |
| Enamine | EN300-1140610-5.0g |
3-(2,4-dimethyl-1H-imidazol-1-yl)-2-(propylamino)propanamide |
2137477-05-3 | 5g |
$3894.0 | 2023-06-09 | ||
| Enamine | EN300-1140610-10.0g |
3-(2,4-dimethyl-1H-imidazol-1-yl)-2-(propylamino)propanamide |
2137477-05-3 | 10g |
$5774.0 | 2023-06-09 | ||
| Enamine | EN300-1140610-1g |
3-(2,4-dimethyl-1H-imidazol-1-yl)-2-(propylamino)propanamide |
2137477-05-3 | 95% | 1g |
$1129.0 | 2023-10-26 | |
| Enamine | EN300-1140610-5g |
3-(2,4-dimethyl-1H-imidazol-1-yl)-2-(propylamino)propanamide |
2137477-05-3 | 95% | 5g |
$3273.0 | 2023-10-26 |
3-(2,4-dimethyl-1H-imidazol-1-yl)-2-(propylamino)propanamide Related Literature
-
Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
-
Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
-
Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
-
S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
Additional information on 3-(2,4-dimethyl-1H-imidazol-1-yl)-2-(propylamino)propanamide
Comprehensive Overview of 3-(2,4-dimethyl-1H-imidazol-1-yl)-2-(propylamino)propanamide (CAS No. 2137477-05-3): Structure, Applications, and Research Insights
3-(2,4-dimethyl-1H-imidazol-1-yl)-2-(propylamino)propanamide, identified by its CAS number 2137477-05-3, is a specialized organic compound garnering attention in pharmaceutical and biochemical research. This molecule features a unique imidazole core linked to a propanamide backbone, making it a subject of interest for drug discovery and enzymatic studies. Its structural complexity and potential bioactivity align with current trends in small-molecule therapeutics and precision medicine, addressing frequent search queries like "novel imidazole derivatives in drug development" and "CAS 2137477-05-3 applications."
The compound’s 2,4-dimethyl-1H-imidazole moiety is notable for its role in modulating hydrogen-bonding interactions, a feature often explored in kinase inhibitor design. Researchers investigating targeted cancer therapies or neurodegenerative disease mechanisms may find this scaffold relevant, as imidazole derivatives are frequently cited in PubMed and Google Scholar publications. The propylamino side chain further enhances its lipophilicity, a property critical for blood-brain barrier permeability—a hot topic in CNS drug forums.
From a synthetic chemistry perspective, 3-(2,4-dimethyl-1H-imidazol-1-yl)-2-(propylamino)propanamide exemplifies advancements in heterocyclic compound synthesis. Laboratories focusing on green chemistry (a trending search term) may explore solvent-free or catalytic methods to produce this compound, minimizing environmental impact. Its propanamide group also invites comparisons to peptide mimetics, a rising area in biologics research.
Analytical characterization of CAS 2137477-05-3 typically involves HPLC, NMR, and mass spectrometry—techniques frequently searched alongside "compound purity verification." The molecule’s stability under various pH conditions (a common query in formulation science) is another active research area, particularly for oral or injectable delivery systems.
In conclusion, 3-(2,4-dimethyl-1H-imidazol-1-yl)-2-(propylamino)propanamide represents a versatile scaffold bridging medicinal chemistry and molecular biology. Its study addresses contemporary demands for structure-activity relationship (SAR) optimization and high-throughput screening compatibility, making it a compelling subject for both academia and industry.
2137477-05-3 (3-(2,4-dimethyl-1H-imidazol-1-yl)-2-(propylamino)propanamide) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)